molecular formula C6H4BrClN4 B1445643 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1260787-71-0

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B1445643
M. Wt: 247.48 g/mol
InChI Key: XYEGGXQLIPIEEV-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound . It is associated with the class of compounds known as pyrazolopyridines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Scientific Research Applications

Synthesis of Acyclo Analogs of Formycin A

Researchers have developed methods starting from 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine by reaction with methanol/hydrogen chloride, followed by methylation and reaction with N-bromosuccinimide, to prepare 3-bromomethyl-7-methoxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. This compound is further processed to yield 7-amino-3-(2-hydroxyethoxymethyl)-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, an acyclo analog of formycin A, highlighting its utility in the synthesis of nucleoside analogs (Griengl & Günzl, 1984).

Development of Antiviral and Antitumor Agents

Another study focused on the preparation of pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents. This research demonstrated the versatility of pyrazolo[3,4-d]pyrimidines in synthesizing compounds with significant in vitro activity against viruses and tumor cells, suggesting their potential as therapeutic agents (Ugarkar et al., 1984).

Exploration of Crystal Packing Influences

The crystalline structures of various substituted pyrazolo[1,5-a]pyrimidines were determined to understand the impact of bulky and halogen substituents on their crystal packing. This research provides insights into how specific substituents affect the molecular arrangement and stability of these compounds, contributing to the broader understanding of their physicochemical properties (Frizzo et al., 2011).

Facilitating Regioselective Synthesis

A novel approach facilitated the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the compound's role in enabling selective chemical transformations. This research underscores the utility of pyrazolo[1,5-a]pyrimidines in developing regioselective synthesis methods for creating structurally diverse molecules (Drev et al., 2014).

properties

IUPAC Name

3-bromo-7-chloro-1-methylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-12-4-3(5(7)11-12)9-2-10-6(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEGGXQLIPIEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)Br)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857694
Record name 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

CAS RN

1260787-71-0
Record name 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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